molecular formula C10H15N3O B14902752 n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide

n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide

Cat. No.: B14902752
M. Wt: 193.25 g/mol
InChI Key: MTKABARPLPTRFW-UHFFFAOYSA-N
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Description

n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide: is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound has a cyclopropane carboxamide group attached to a pyrazole ring via a propyl linker. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with hydrazines to form pyrazole intermediates, which are then further functionalized . Another approach is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . These reactions typically require mild conditions and offer good yields.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high purity and yield . The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.

    Reduction: Reduction of the compound can lead to the formation of hydropyrazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the cyclopropane carboxamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring typically yields pyrazole N-oxides, while reduction can produce hydropyrazoles.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide group, which can influence its chemical reactivity and biological activity. The cyclopropane ring adds strain to the molecule, potentially enhancing its reactivity in certain chemical reactions. Additionally, the carboxamide group can form hydrogen bonds, affecting the compound’s interaction with biological targets.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-(3-pyrazol-1-ylpropyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H15N3O/c14-10(9-3-4-9)11-5-1-7-13-8-2-6-12-13/h2,6,8-9H,1,3-5,7H2,(H,11,14)

InChI Key

MTKABARPLPTRFW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCCN2C=CC=N2

Origin of Product

United States

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